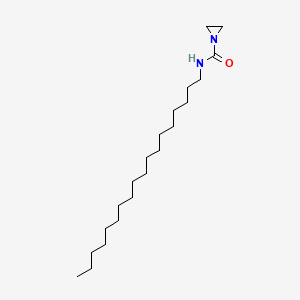
1-Aziridinecarboxamide, N-octadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecylaziridine-1-carboxamide: is an organic compound with the molecular formula C21H42N2O It is a derivative of aziridine, featuring a long octadecyl chain attached to the nitrogen atom of the aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecylaziridine-1-carboxamide typically involves the reaction of octadecylamine with aziridine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: Industrial production of N-Octadecylaziridine-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Octadecylaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are carried out in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines with various functional groups.
Applications De Recherche Scientifique
N-Octadecylaziridine-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Octadecylaziridine-1-carboxamide involves the interaction of the aziridine ring with various molecular targets. The ring-opening reactions of aziridines are particularly significant, as they can lead to the formation of reactive intermediates that interact with biological molecules. The long octadecyl chain enhances the compound’s ability to interact with lipid membranes, potentially affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
N-Octadecylaziridine: Similar structure but lacks the carboxamide group.
N-Octadecylamine: Contains the octadecyl chain but lacks the aziridine ring.
Aziridine-1-carboxamide: Contains the aziridine ring and carboxamide group but lacks the long octadecyl chain.
Uniqueness: N-Octadecylaziridine-1-carboxamide is unique due to the combination of the aziridine ring, carboxamide group, and long octadecyl chain
Propriétés
Numéro CAS |
3891-29-0 |
|---|---|
Formule moléculaire |
C21H42N2O |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
N-octadecylaziridine-1-carboxamide |
InChI |
InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(24)23-19-20-23/h2-20H2,1H3,(H,22,24) |
Clé InChI |
MEMUMYCLWQPAEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


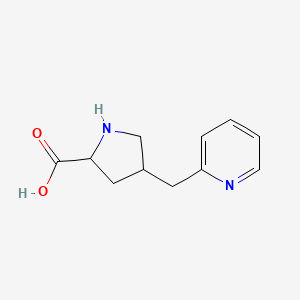
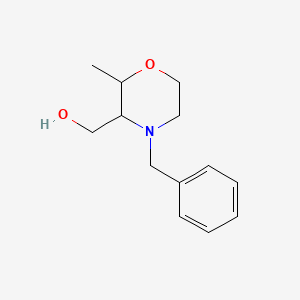


![Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12948128.png)


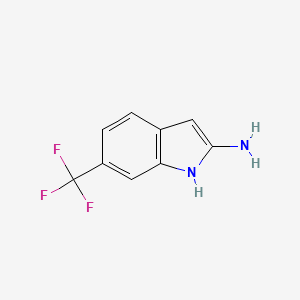
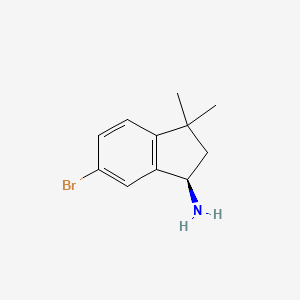

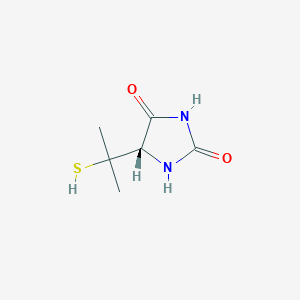
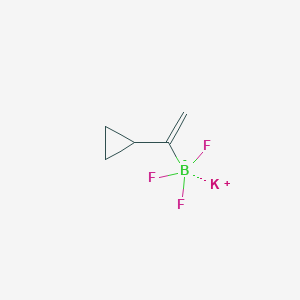

![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)
